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Compound of Interest

Compound Name: GS967

Cat. No.: B15589792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GS967 (also known as GS-458967) has emerged as a potent and selective modulator of

voltage-gated sodium channels, demonstrating significant promise in preclinical models of

neurological and cardiovascular disorders. This technical guide provides an in-depth analysis of

the compound's differential effects on persistent and peak sodium currents, offering a

comprehensive resource for researchers in the field.

Core Mechanism: Preferential Inhibition of
Persistent Sodium Current
GS967 exhibits a remarkable selectivity for the persistent, or late, component of the sodium

current (INaL or INa,p) over the transient peak current (INa,p). This preferential action is a key

determinant of its therapeutic potential, as aberrant increases in persistent sodium current are

implicated in the pathophysiology of various channelopathies, including certain forms of

epilepsy and cardiac arrhythmias.[1][2] The compound demonstrates a 42-fold preference for

inhibiting the persistent sodium current compared to the peak current.[3]

This selectivity allows GS967 to normalize neuronal hyperexcitability and aberrant cardiac

action potentials with minimal impact on normal physiological processes reliant on the peak

sodium current, such as action potential initiation and propagation.[1][2]
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The following tables summarize the key quantitative data from various studies, highlighting the

differential impact of GS967 on persistent and peak sodium currents across different

experimental models.

Table 1: Inhibitory Effects of GS967 on Persistent vs. Peak Sodium Current

Cell
Type/Model

GS967
Concentration

Persistent
Current
Inhibition

Peak Current
Inhibition

Reference

Hippocampal

Pyramidal

Neurons

(Scn8aD/+ mice)

200 nM

>10-fold

reduction (from

1.7 ± 0.3% to

0.12 ± 0.06% of

peak)

No significant

effect
[1]

Human Nav1.5

(heterologous

expression)

1 µM 63% (tonic block) 19% (tonic block) [4]

Canine

Ventricular

Myocytes

1 µM

80.4 ± 2.2%

reduction in

current density;

79.0 ± 3.1%

reduction in

current integral

Minimal

(assessed by

V+max)

[5][6]

Human iPSC-

derived

Cardiomyocytes

1 µM Not specified
~18% (tonic

block)
[7]

Table 2: IC50 Values of GS967
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Current/Effect Cell Type/Model IC50 Reference

Late INa Ventricular Myocytes 0.13 µM [8]

Late INa Isolated Hearts 0.21 µM [8]

Use-Dependent Block

of INaP

Human iPSC-derived

Cardiomyocytes
0.07 µM [4][9]

MES-induced

Seizures
Scn8aD/+ mice 1.1 ± 0.23 mg/kg [1]

MES-induced

Seizures
Wild-type mice 0.70 ± 0.22 mg/kg [1]

Detailed Experimental Protocols
The following methodologies are representative of the key experiments used to characterize

the effects of GS967 on sodium currents.

Whole-Cell Voltage-Clamp Recordings in Acutely
Dissociated Neurons
This technique is employed to directly measure persistent and peak sodium currents in

individual neurons.

Cell Preparation:

Hippocampi are dissected from the brain of the animal model (e.g., Scn8a-N1768D/+

mice) at a specific postnatal age (e.g., P30-P35).[1]

The tissue is sliced and enzymatically digested (e.g., with proteinase from Aspergillus

melleus Type XXII).[10]

Cells are mechanically dissociated by trituration in a solution containing bovine serum

albumin.[10]

Electrophysiological Recording:
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Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes.

The external solution typically contains (in mM): NaCl, KCl, MgCl₂, CaCl₂, HEPES, and

glucose, with pH adjusted to 7.4. To isolate sodium currents, other ionic currents are

blocked using specific antagonists (e.g., nisoldipine for Ca2+ currents, HMR-1556 and

dofetilide for K+ currents).[6]

The internal pipette solution typically contains (in mM): CsCl, TEACl, MgATP, EGTA, and

HEPES, with pH adjusted to 7.2.[6]

Peak Current Measurement: A series of depolarizing voltage steps are applied from a

holding potential (e.g., -120 mV) to elicit the transient peak inward current.[10]

Persistent Current Measurement: A longer depolarizing pulse (e.g., 200 ms) is applied,

and the persistent current is measured as the tetrodotoxin (TTX)-sensitive current

remaining at the end of the pulse.[1]

Action Potential Recordings in Cardiac Myocytes
This method assesses the functional consequences of GS967's effects on sodium currents on

the cardiac action potential.

Cell Isolation:

Ventricular myocytes are isolated from animal hearts (e.g., canine) through enzymatic

digestion.

Electrophysiological Recording:

Action potentials are elicited by current injection at a specific frequency (e.g., 0.5 Hz)

using sharp microelectrodes.[11]

The external solution consists of a Tyrode's solution containing (in mM): NaCl, KCl, MgCl₂,

CaCl₂, HEPES, and glucose, with pH adjusted to 7.4.[11]

The internal solution contains (in mM): KCl, NaCl, HEPES, MgATP, and MgCl₂, with pH

adjusted to 7.2.[11]
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Parameters such as action potential duration at 90% repolarization (APD90) and the

maximum upstroke velocity (V+max) are measured before and after the application of

GS967.[5][12]

Visualizing the Impact of GS967
The following diagrams illustrate the mechanism of action and experimental workflows related

to the study of GS967.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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